molecular formula C27H25NO6 B284449 2-{[3-(2-isopropylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methoxyphenyl)acetamide

2-{[3-(2-isopropylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methoxyphenyl)acetamide

Cat. No.: B284449
M. Wt: 459.5 g/mol
InChI Key: BURYVIPFSHFGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(2-isopropylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methoxyphenyl)acetamide, also known as IMMA, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme, monoacylglycerol lipase (MAGL), which plays a crucial role in the regulation of endocannabinoid signaling in the brain. IMMA has been found to have a range of potential therapeutic applications, including the treatment of pain, inflammation, and anxiety.

Mechanism of Action

2-{[3-(2-isopropylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methoxyphenyl)acetamide works by inhibiting the activity of MAGL, which is responsible for the breakdown of 2-AG in the brain. By inhibiting MAGL, this compound can increase the levels of 2-AG, which can bind to cannabinoid receptors in the brain and exert a range of physiological effects. These effects include the reduction of pain, inflammation, and anxiety.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of 2-AG in the brain, which can bind to cannabinoid receptors and exert a range of beneficial effects. This compound has also been found to reduce pain and inflammation in animal models, and to have anxiolytic effects in rodents.

Advantages and Limitations for Lab Experiments

2-{[3-(2-isopropylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methoxyphenyl)acetamide has a number of advantages for use in lab experiments. It is a potent inhibitor of MAGL, which makes it a useful tool for studying the role of endocannabinoids in the brain. However, this compound is not without limitations. It has been found to have poor solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are a number of potential future directions for research on 2-{[3-(2-isopropylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methoxyphenyl)acetamide. One area of interest is the development of more potent and selective MAGL inhibitors, which could have even greater therapeutic potential. Another area of interest is the investigation of the effects of this compound on other physiological systems, such as the immune system and the cardiovascular system. Finally, there is interest in exploring the potential use of this compound in the treatment of a range of diseases, including chronic pain, inflammation, and anxiety disorders.

Synthesis Methods

2-{[3-(2-isopropylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methoxyphenyl)acetamide can be synthesized using a multi-step process that involves the condensation of 7-hydroxycoumarin with 2-isopropylphenol, followed by the reaction of the resulting intermediate with N-(4-methoxyphenyl)acetamide. The final product is obtained after purification using column chromatography.

Scientific Research Applications

2-{[3-(2-isopropylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methoxyphenyl)acetamide has been extensively studied in the context of its potential therapeutic applications. It has been found to be a potent inhibitor of MAGL, which is responsible for the degradation of the endocannabinoid, 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound can increase the levels of 2-AG in the brain, which has been shown to have a range of beneficial effects, including the reduction of pain, inflammation, and anxiety.

Properties

Molecular Formula

C27H25NO6

Molecular Weight

459.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[4-oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl]oxyacetamide

InChI

InChI=1S/C27H25NO6/c1-17(2)21-6-4-5-7-23(21)34-25-15-33-24-14-20(12-13-22(24)27(25)30)32-16-26(29)28-18-8-10-19(31-3)11-9-18/h4-15,17H,16H2,1-3H3,(H,28,29)

InChI Key

BURYVIPFSHFGKQ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4=CC=C(C=C4)OC

Canonical SMILES

CC(C)C1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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